molecular formula C21H18ClN3OS B15021892 2-((4-Chlorobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone CAS No. 351188-92-6

2-((4-Chlorobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone

Cat. No.: B15021892
CAS No.: 351188-92-6
M. Wt: 395.9 g/mol
InChI Key: XJKAJCOPVXYXDX-OEAKJJBVSA-N
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Description

2-((4-Chlorobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone is a chemical compound with the molecular formula C21H18ClN3OS and a molecular weight of 395.914 g/mol . This compound is part of a class of thiosemicarbazones, which are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Chlorobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone typically involves the reaction of 2-((4-Chlorobenzyl)oxy)benzaldehyde with N-phenylthiosemicarbazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((4-Chlorobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiosemicarbazone moiety to thiosemicarbazide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzaldehyde moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiosemicarbazide derivatives.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

2-((4-Chlorobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((4-Chlorobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone involves its interaction with cellular targets, leading to the inhibition of key enzymes and pathways. For instance, it can induce apoptosis in cancer cells by disrupting mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((4-Chlorobenzyl)oxy)benzaldehyde N-phenylthiosemicarbazone is unique due to its specific substitution pattern and the presence of both chlorobenzyl and phenylthiosemicarbazone moieties. This combination imparts distinct biological activities and chemical reactivity compared to its analogs .

Properties

CAS No.

351188-92-6

Molecular Formula

C21H18ClN3OS

Molecular Weight

395.9 g/mol

IUPAC Name

1-[(E)-[2-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-3-phenylthiourea

InChI

InChI=1S/C21H18ClN3OS/c22-18-12-10-16(11-13-18)15-26-20-9-5-4-6-17(20)14-23-25-21(27)24-19-7-2-1-3-8-19/h1-14H,15H2,(H2,24,25,27)/b23-14+

InChI Key

XJKAJCOPVXYXDX-OEAKJJBVSA-N

Isomeric SMILES

C1=CC=C(C=C1)NC(=S)N/N=C/C2=CC=CC=C2OCC3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NN=CC2=CC=CC=C2OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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